molecular formula C9H7N3O3 B1596690 3-(4-Nitro-phenyl)-isoxazol-5-ylamine CAS No. 119162-48-0

3-(4-Nitro-phenyl)-isoxazol-5-ylamine

Cat. No.: B1596690
CAS No.: 119162-48-0
M. Wt: 205.17 g/mol
InChI Key: FBFFBDKIJDJYKM-UHFFFAOYSA-N
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Description

3-(4-Nitro-phenyl)-isoxazol-5-ylamine is a compound belonging to the isoxazole family, which is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. Isoxazoles are known for their wide range of biological activities and are commonly found in many commercially available drugs

Preparation Methods

The synthesis of 3-(4-Nitro-phenyl)-isoxazol-5-ylamine can be achieved through several methods. One common method involves the (3 + 2) cycloaddition reaction of an alkyne with nitrile oxide, which acts as the dipole . This reaction is typically catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact . Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yields and purity.

Chemical Reactions Analysis

3-(4-Nitro-phenyl)-isoxazol-5-ylamine undergoes various chemical reactions, including oxidation, reduction, and substitution. The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst . Common reagents used in these reactions include hydroxylamine, β-diketones, and nitrile oxides . The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

3-(4-Nitro-phenyl)-isoxazol-5-ylamine can be compared with other isoxazole derivatives, such as 3-(3-Nitrophenyl)isoxazol-5-amine and 3,4,5-trisubstituted isoxazoles . These compounds share similar chemical structures but differ in the position and type of substituents on the isoxazole ring. The presence of the nitrophenyl group in this compound makes it unique, as it imparts specific chemical and biological properties . This uniqueness can be leveraged in various scientific and industrial applications.

Properties

IUPAC Name

3-(4-nitrophenyl)-1,2-oxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O3/c10-9-5-8(11-15-9)6-1-3-7(4-2-6)12(13)14/h1-5H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBFFBDKIJDJYKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=C2)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30368463
Record name 3-(4-Nitrophenyl)-1,2-oxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30368463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119162-48-0
Record name 3-(4-Nitrophenyl)-1,2-oxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30368463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-nitrophenyl)-1,2-oxazol-5-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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